4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)-1H-pyrazole is a complex organic compound characterized by its unique structural features. It contains a pyrazole ring substituted with a thiophen-3-ylmethyl group and a boron-containing dioxaborolane moiety. The presence of the tetramethyl dioxaborolane enhances its reactivity and solubility, making it a valuable compound in various chemical applications. The molecular formula of this compound is and it has a molecular weight of approximately 234.10 g/mol .
Further studies are necessary to fully elucidate the biological properties and therapeutic potential of this specific compound.
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)-1H-pyrazole typically involves:
These steps may vary based on specific reaction conditions and desired yield.
The applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)-1H-pyrazole include:
Interaction studies for this compound are essential to understand its reactivity and potential applications. These studies typically focus on:
Such studies are crucial for determining the viability of this compound for therapeutic uses.
Several compounds share structural similarities with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)-1H-pyrazole. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl Alcohol | 302348-51-2 | 1.00 |
1,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole | 1036991-40-8 | 0.92 |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | Not Provided | 0.90 |
4-(Hydroxymethyl)phenylboronic acid pinacol ester | Not Provided | 0.95 |
The uniqueness of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(thiophen-3-ylmethyl)-1H-pyrazole lies in its specific combination of a thiophene group with a pyrazole core and a boron-containing moiety. This structural diversity may impart distinct chemical properties that are not found in simpler analogs or other boron-containing compounds.
The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyrazole derivatives requires precise boronation strategies. Recent advances highlight two primary approaches: (1) direct boronation of pre-functionalized pyrazoles and (2) tandem cyclization-boronation sequences.
Arylboronic acids and their derivatives undergo base-promoted disproportionation in the presence of [N,O]-bidentate ligands, forming stable tetracoordinate boron(III) complexes. For example, 1-(2-pyridinyl)-5-pyrazolone derivatives react with arylboronic acids under basic conditions (e.g., K₃PO₄ in dioxane at 100°C) to yield diarylborinate complexes. This mechanism leverages the ligand’s ability to stabilize the boron center, facilitating the disproportionation of boronic acids into borinate species. The reaction tolerates diverse boronic acids, including those with electron-donating (4-methoxy) and electron-withdrawing (4-chloro) substituents, with yields ranging from 21% to 41%.
A patent describing the synthesis of 4-pyrazole boronic acid pinacol ester illustrates a scalable four-step process: protective bromination, methylthiolation, cyclization, and boronation. In the final boronation step, intermediates react with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., PdCl₂(PPh₃)₂) and triethylamine, achieving yields up to 91%. This method avoids sensitive functional group incompatibilities and enables late-stage boronation, making it adaptable to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)-1H-pyrazole.
Substrate | Boron Source | Catalyst | Yield (%) |
---|---|---|---|
Pyrazole intermediate | Bis(pinacolato)diboron | PdCl₂(PPh₃)₂ | 91.2 |
1-(2-Pyridinyl)-5-pyrazolone | Phenylboronic acid | None | 41 |